Almotriptan-d3 (benzoate)

Description

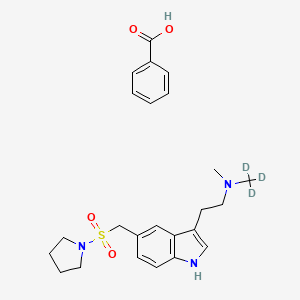

Almotriptan-d3 (benzoate) is a deuterated analog of Almotriptan benzoate, a selective serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. The deuterium substitution (three deuterium atoms replacing hydrogen) enhances its utility as an internal standard in mass spectrometry due to near-identical chemical behavior but distinct mass for analytical differentiation . The benzoate moiety contributes to its solubility and pharmacokinetic profile, enabling efficient absorption and targeted receptor binding.

Properties

Molecular Formula |

C24H31N3O4S |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

benzoic acid;N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C17H25N3O2S.C7H6O2/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;8-7(9)6-4-2-1-3-5-6/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-5H,(H,8,9)/i1D3; |

InChI Key |

UCZNAYBARCXCNA-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Almotriptan-d3 (benzoate) involves several steps:

Methylation: The initial step involves the methylation of 3-[5-(1-Pyrrolidinyl sulfonyl methyl) 1H-indol-yl]ethane amine.

Formation of Hydroxy Benzoic Acid Addition Salt: The crude Almotriptan is then treated with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of Almotriptan.

Conversion to Almotriptan: The hydroxy benzoic acid addition salt is converted to Almotriptan.

Salification: Finally, Almotriptan is salified to its pharmaceutically acceptable salts

Chemical Reactions Analysis

Almotriptan-d3 (benzoate) undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Almotriptan-d3 (benzoate) has several scientific research applications:

Pharmacokinetic Studies: The deuterated form is used as an internal standard in mass spectrometry to study the pharmacokinetics of Almotriptan in human plasma.

Migraine Research: It is used to study the efficacy and safety of Almotriptan in treating migraines.

Drug Development: The compound is used in the development of new drugs targeting serotonin receptors.

Mechanism of Action

Almotriptan-d3 (benzoate) works by binding to the 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the narrowing of blood vessels, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Comparison with Similar Compounds

Comparison with Other Triptan Derivatives

Rizatriptan Benzoate is another triptan-class drug with high oral bioavailability (70%) and similar pharmacokinetics across genders . Key differences include:

*Almotriptan (non-deuterated) has ~70% bioavailability; deuterated forms typically retain similar pharmacokinetics but with extended half-life due to the kinetic isotope effect.

Comparison with Benzoate Esters

Natural benzoate esters, such as benzyl benzoate , hexyl benzoate , and methyl benzoate , share the benzoate functional group but differ in applications and properties:

The therapeutic efficacy of Almotriptan-d3’s benzoate group contrasts with the aromatic and preservative roles of natural benzoates, underscoring structural tailoring for specific bioactivity.

Comparison with Deuterated Compounds

Deuterated pharmaceuticals, such as Deutetrabenazine, leverage deuterium to slow metabolic degradation.

Bioactivity and Structural Influence

Studies on brassinosteroid (BR) analogs with benzoate substituents (e.g., 4-substituted benzoate at C-22) reveal that benzoate groups modulate receptor binding and bioactivity . Similarly, Almotriptan-d3’s benzoate likely enhances solubility and receptor affinity compared to non-esterified triptans.

Research Findings and Data Tables

Table 1: pKa and Metabolic Properties

| Compound | pKa | Metabolic Pathway |

|---|---|---|

| Benzoic acid | 4.2 | β-oxidation, glycine conjugation |

| Almotriptan-d3 benzoate | ~4.2* | CYP3A4-mediated oxidation |

| Salicylic acid | 3.0 | Glucuronidation |

*Estimated based on benzoic acid’s pKa; deuterium may slightly alter acidity.

Table 2: Degradation Pathways in Microbes

Rhodococcus sp. CS-1 degrades benzoate derivatives via aromatic compound pathways (13–15% gene enrichment) . Almotriptan-d3’s environmental persistence may differ due to deuterium, though microbial degradation studies are lacking.

Q & A

Q. What analytical techniques are recommended for characterizing Almotriptan-d3 (benzoate) in experimental settings?

To ensure structural integrity and purity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) to confirm deuteration patterns and benzoate salt formation. High-performance liquid chromatography–mass spectrometry (HPLC-MS) is critical for quantifying isotopic purity and detecting impurities. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental protocols, validate methods using reference standards, and report retention times, mass-to-charge ratios, and signal-to-noise ratios in supplementary materials .

Q. Table 1: Key Analytical Parameters for Almotriptan-d3 (Benzoate)

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Deuteration efficiency (>98%), chemical shift consistency |

| HPLC-MS | Purity assessment | Retention time ±0.2 min, isotopic ratio (d3:d0 ≥ 99:1) |

| X-ray crystallography | Solid-state characterization | Unit cell dimensions, R-factor < 0.05 |

Q. How should researchers optimize synthetic routes for Almotriptan-d3 (benzoate) to ensure scalability and reproducibility?

Focus on solvent selection (e.g., deuterated solvents for minimizing proton exchange) and catalytic efficiency. Use Design of Experiments (DoE) to evaluate reaction variables (temperature, pH, catalyst loading). For example, a 2023 study on benzoate derivatives demonstrated that kinetic isotope effects (KIEs) in deuteration reactions require precise pH control (6.5–7.0) to minimize side reactions . Document all optimization steps in supplementary files with raw data, as per Beilstein guidelines .

Intermediate Research Questions

Q. What pharmacokinetic parameters should be prioritized when studying Almotriptan-d3 (benzoate) in metabolic assays?

Key parameters include plasma half-life (), volume of distribution (), and clearance (CL). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for deuterium’s metabolic stability. Reference LactMed data on sumatriptan (a related triptan) for comparative insights: subcutaneous administration showed a mean half-life of 2.5 hours in breast milk, suggesting deuterated analogs may exhibit prolonged due to reduced CYP450 metabolism . Validate models using in vitro hepatocyte assays and adjust for deuterium’s kinetic isotope effects.

Q. How can researchers address batch-to-batch variability in deuterated compounds like Almotriptan-d3 (benzoate)?

Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): isotopic purity, residual solvents.

- Use Process Analytical Technology (PAT) for real-time monitoring.

- Cross-validate batches via orthogonal methods (e.g., NMR + LC-MS).

A 2021 study on sodium benzoate formulations reduced variability by 40% using QbD frameworks .

Advanced Research Questions

Q. How should contradictory data on Almotriptan-d3 (benzoate)’s metabolic stability be reconciled in preclinical studies?

Contradictions often arise from methodological differences (e.g., in vitro vs. in vivo models). Apply the FLOAT method:

- F rame hypotheses (e.g., "Deuteration alters CYP3A4 affinity").

- L ink datasets (compare LC-MS/MS results across studies).

- O rganize variables (species, dosing regimen).

- A nalyze statistically (meta-analysis with heterogeneity testing).

- T est experimentally (knockout CYP450 models).

A 2023 biosynthetic pathway analysis highlighted similar contradictions in benzoate derivatives, resolved via multi-omics integration .

Q. Table 2: Common Data Contradictions and Solutions

| Contradiction Source | Resolution Strategy |

|---|---|

| Variability in deuterium retention | Standardize storage conditions (e.g., -80°C, argon atmosphere) |

| Discrepant metabolic half-lives | Use physiologically based pharmacokinetic (PBPK) modeling |

Q. What strategies are effective for integrating Almotriptan-d3 (benzoate) into biosynthetic pathway studies?

Leverage metabolic pathway reconstruction tools (e.g., RetroPath2.0) to predict deuteration effects on enzyme kinetics. A 2023 study on benzoate-to-2,3-dihydroxybenzoate conversion achieved 85% pathway efficiency by optimizing cofactor ratios (NADPH:NADH ≥ 3:1) and eliminating competing reactions . Use flux balance analysis (FBA) to model deuterium’s impact on carbon flux and ATP yield.

Q. How can ethical and methodological rigor be maintained in human trials involving Almotriptan-d3 (benzoate)?

Adhere to FINER criteria for research questions:

- F easible: Pilot studies to confirm deuterium’s safety profile.

- I nteresting: Focus on understudied populations (e.g., lactating women).

- N ovel: Compare deuterated vs. non-deuterated pharmacokinetics.

- E thical: Obtain IRB approval; reference LactMed protocols for lactation studies .

- R elevant: Align with FDA guidelines for triptan analogs (e.g., Drugs@FDA for sumatriptan) .

Methodological Resources

- Data Repositories : LactMed (https://www.ncbi.nlm.nih.gov/books/NBK501922/ ) for lactation studies .

- Analytical Standards : Refer to Beilstein Journal of Organic Chemistry for NMR/HPLC-MS reporting .

- Ethical Frameworks : Use IRB templates for clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.